(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the ethyl and methoxyphenyl groups. The final step involves the formation of the imidazole ring and the methylene bridge. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: An anthelmintic drug with a benzimidazole core.
Albendazole: Another anthelmintic with structural similarities.
Omeprazole: A proton pump inhibitor with a benzimidazole moiety.
Uniqueness
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C28H26N4O4 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-(4-methoxyphenyl)imidazol-4-one |
InChI |
InChI=1S/C28H26N4O4/c1-34-20-11-9-19(10-12-20)27-31-23(16-18-8-13-24(35-2)25(17-18)36-3)28(33)32(27)15-14-26-29-21-6-4-5-7-22(21)30-26/h4-13,16-17H,14-15H2,1-3H3,(H,29,30)/b23-16- |
InChI Key |
CXUYWCUOLFUBAM-KQWNVCNZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=N/C(=C\C3=CC(=C(C=C3)OC)OC)/C(=O)N2CCC4=NC5=CC=CC=C5N4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC)OC)C(=O)N2CCC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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